molecular formula C11H8O4S B12627058 3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione CAS No. 918130-80-0

3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione

Katalognummer: B12627058
CAS-Nummer: 918130-80-0
Molekulargewicht: 236.25 g/mol
InChI-Schlüssel: YIPVIGOYBMPJNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione is a complex organic compound with a unique structure that includes a furan ring and a thiolane-2,4-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione typically involves the reaction of furan derivatives with thiolane-2,4-dione under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Acetyl-2,5-dimethyl furan: A similar compound with a furan ring and acetyl group.

    5-(Furan-3-yl)-2-methylpent-1-en-3-one: Another compound with a furan ring and different substituents.

Uniqueness

3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione is unique due to its specific structure, which includes both a furan ring and a thiolane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

918130-80-0

Molekularformel

C11H8O4S

Molekulargewicht

236.25 g/mol

IUPAC-Name

3-acetyl-5-(furan-2-ylmethylidene)thiolane-2,4-dione

InChI

InChI=1S/C11H8O4S/c1-6(12)9-10(13)8(16-11(9)14)5-7-3-2-4-15-7/h2-5,9H,1H3

InChI-Schlüssel

YIPVIGOYBMPJNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1C(=O)C(=CC2=CC=CO2)SC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.